1-(4-chlorophenyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopentanecarboxamide
Description
1-(4-chlorophenyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopentanecarboxamide is a synthetic carboxamide derivative featuring a cyclopentane core substituted with a 4-chlorophenyl group and a carboxamide-linked ethyl chain. The ethyl chain terminates in a pyrazole ring bearing a furan-2-yl substituent at the 4-position.
The compound’s synthesis likely involves multi-step reactions, including cyclopentane functionalization, carboxamide coupling, and pyrazole ring formation. Structural characterization of analogous compounds (e.g., via X-ray crystallography using SHELX programs ) would clarify bond geometries and conformations, which are critical for understanding its reactivity and binding properties.
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]cyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O2/c22-18-7-5-17(6-8-18)21(9-1-2-10-21)20(26)23-11-12-25-15-16(14-24-25)19-4-3-13-27-19/h3-8,13-15H,1-2,9-12H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQLMEKNKMVMEHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCCN3C=C(C=N3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-chlorophenyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopentanecarboxamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including antibacterial, anti-inflammatory, and enzyme inhibition properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , indicating a structure that combines elements typical of pharmacologically active compounds. The presence of both furan and pyrazole rings suggests potential interactions with biological targets.
Antibacterial Activity
Research indicates that derivatives containing similar structural motifs exhibit significant antibacterial properties. For instance, compounds with a 4-chlorophenyl group have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
Table 1: Antibacterial Activity of Related Compounds
| Compound | Target Bacteria | Activity Level | Reference |
|---|---|---|---|
| Compound A | Salmonella typhi | Moderate | |
| Compound B | Bacillus subtilis | Strong | |
| Compound C | Escherichia coli | Weak |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is noteworthy. Similar compounds have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and urease. For example, certain derivatives demonstrated IC50 values ranging from 0.63 µM to 6.28 µM against AChE, suggesting that the compound may also exhibit similar properties .
Table 2: Enzyme Inhibition Data
| Compound | Enzyme Target | IC50 (µM) | Reference |
|---|---|---|---|
| Compound D | Acetylcholinesterase | 0.63 | |
| Compound E | Urease | 1.13 | |
| Compound F | Urease | 6.28 |
Anti-inflammatory Activity
Compounds with similar structures have been reported to inhibit lipoxygenases (LOXs), which play a crucial role in inflammatory processes. For instance, chlorophenyl-furfuryl-based derivatives were identified as potent inhibitors of 15-LOX with low cellular toxicity . This suggests that the compound may also possess anti-inflammatory properties.
Case Studies
Recent studies have synthesized and evaluated various derivatives of the compound, focusing on their biological activities. In one study, researchers synthesized a series of pyrazole derivatives and assessed their antibacterial and enzyme inhibitory activities. Results indicated that modifications to the furan and pyrazole moieties significantly influenced biological activity, highlighting the importance of structural optimization in drug design .
Comparison with Similar Compounds
Table 1: Structural Features of Related Chlorophenyl-Containing Carboxamides
Key Observations :
- The target compound’s cyclopentane core differs from the piperazine ring in N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide , which adopts a chair conformation. This conformational disparity could influence solubility and membrane permeability .
Electronic and Computational Comparisons
Computational analyses using tools like Multiwfn could elucidate electronic differences:
- Electrostatic Potential (ESP): The furan-2-yl group in the target compound introduces electron-rich regions due to its oxygen atom, whereas the cyano group in ’s compound creates a strong electron-withdrawing effect. This contrast may affect intermolecular interactions (e.g., hydrogen bonding) .
- Bond Order Analysis: The pyrazole ring’s bond orders in the target compound might differ from those in ’s compound due to substituent effects (furan vs. cyano).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
